

Application Notes and Protocols for In Vivo Evaluation of SQ109

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For Researchers, Scientists, and Drug Development Professionals

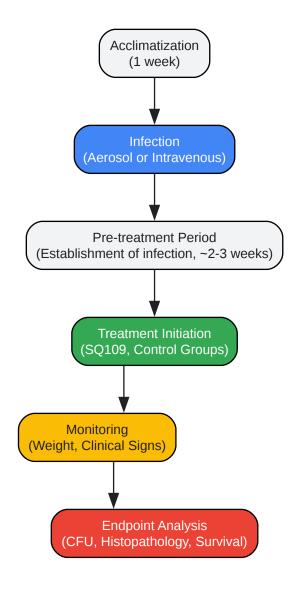
These application notes provide a comprehensive guide for the in vivo experimental design to test the efficacy of SQ109, a promising drug candidate for the treatment of tuberculosis (TB). The protocols outlined below are based on established murine models of TB and incorporate key methodologies for assessing anti-mycobacterial activity.

Introduction to SQ109

SQ109 is a 1,2-ethylenediamine analog with a novel mechanism of action, primarily targeting the MmpL3 transporter in Mycobacterium tuberculosis (M.tb).[1][2] This protein is crucial for the transport of mycolic acids, essential components of the mycobacterial cell wall.[1] By inhibiting MmpL3, SQ109 disrupts cell wall synthesis, leading to bacterial death.[1] Notably, SQ109 is active against both drug-susceptible and drug-resistant strains of M.tb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][3][4] Preclinical studies have demonstrated its ability to enhance the activity of first-line anti-TB drugs such as isoniazid and rifampicin, suggesting its potential use in combination therapy to shorten treatment duration.[1] [5][6][7]

Mechanism of Action of SQ109





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